molecular formula C15H14N2O3 B14194868 1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]- CAS No. 847846-88-2

1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-

Katalognummer: B14194868
CAS-Nummer: 847846-88-2
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: QVTSBJFIWMXIPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-: is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a nitropropyl group attached to the indole ring, which can significantly influence its chemical behavior and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various nitroso or nitro compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The nitro group can participate in redox reactions, while the indole ring can interact with aromatic residues in proteins, influencing their function .

Vergleich Mit ähnlichen Verbindungen

  • 1H-Indole-3-carboxaldehyde
  • 1H-Indole-2-carboxylic acid
  • 3-(2-Furanyl)-1H-indole

Comparison: 1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]- is unique due to the presence of both a nitro group and a furanyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives. These functional groups can enhance its reactivity and potential as a pharmacologically active compound .

Eigenschaften

CAS-Nummer

847846-88-2

Molekularformel

C15H14N2O3

Molekulargewicht

270.28 g/mol

IUPAC-Name

3-[1-(furan-2-yl)-2-nitropropyl]-1H-indole

InChI

InChI=1S/C15H14N2O3/c1-10(17(18)19)15(14-7-4-8-20-14)12-9-16-13-6-3-2-5-11(12)13/h2-10,15-16H,1H3

InChI-Schlüssel

QVTSBJFIWMXIPX-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C1=CC=CO1)C2=CNC3=CC=CC=C32)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.